5,7-Dihydroxyisoflavone

Descripción general

Descripción

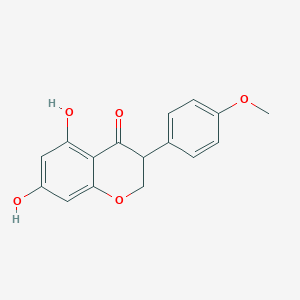

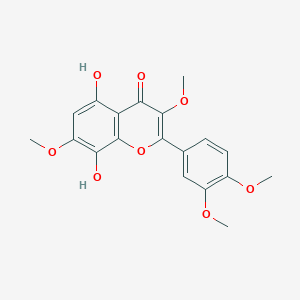

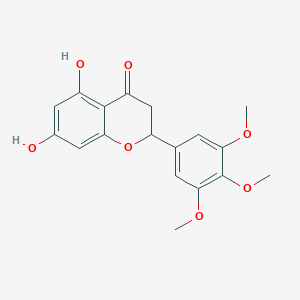

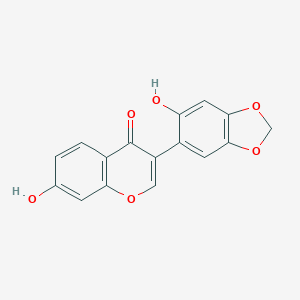

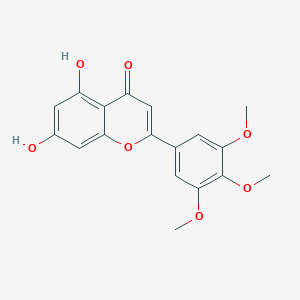

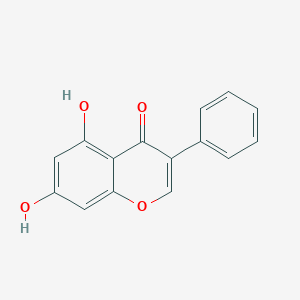

5,7-Dihydroxyisoflavone, also known as Daidzeol, is a compound with the molecular formula C15H10O4 . It is a type of isoflavone, a class of naturally occurring organic compounds and phytoestrogens .

Synthesis Analysis

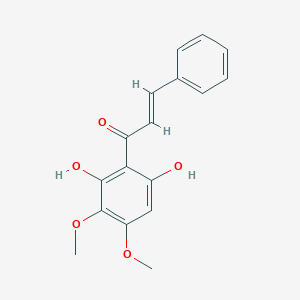

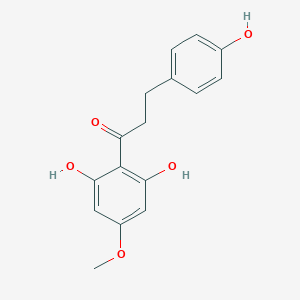

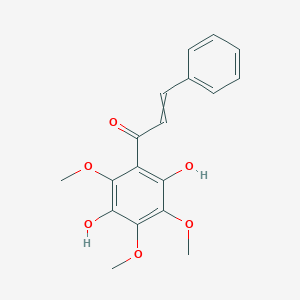

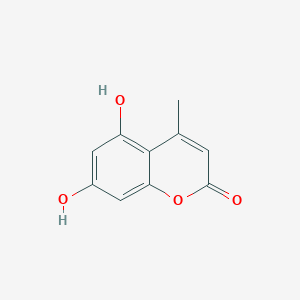

The synthesis of 5,7-Dihydroxyisoflavone involves a multi-step process. One method involves a 6-step synthetic protocol including benzylization, acyl chloride forming reaction, esterification, hydrogenation, Fries transformation, and Vilsmeier-Haack reaction with 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol as the starting materials .Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxyisoflavone consists of a phenyl group (C6H5-) attached to a 4H-1-benzopyran-4-one group . The average mass of the molecule is 254.238 Da and the monoisotopic mass is 254.057907 Da .Chemical Reactions Analysis

While specific chemical reactions involving 5,7-Dihydroxyisoflavone are not well-documented, isoflavones in general are known to undergo various reactions. For instance, they can chelate with metals .Physical And Chemical Properties Analysis

5,7-Dihydroxyisoflavone has a density of 1.4±0.1 g/cm3, a boiling point of 491.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 68.0±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 176.1±3.0 cm3 .Aplicaciones Científicas De Investigación

Microbial Transformation

Microorganisms screened from soybean Doenjang have been used to characterize compounds like 5,7-Dihydroxyisoflavone. This process involves structural elucidation by techniques such as 1H-NMR and GC-MS analysis, which are crucial in understanding the bioactive properties of these compounds .

Muscle Atrophy Prevention

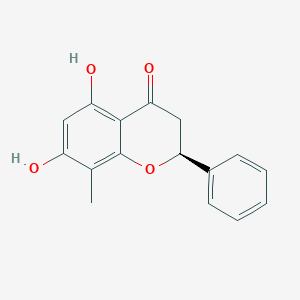

Research suggests that isoflavones may prevent muscle atrophy by blocking the expression of MuRF1 or by regulating androgen receptors. This indicates a potential application of 5,7-Dihydroxyisoflavone in preventing sarcopenia, a condition characterized by muscle loss .

Anti-Tumor Activities

Studies have shown that isoflavones like daidzein (a close relative of 5,7-Dihydroxyisoflavone) possess anti-tumor properties. These compounds are found predominantly in soybeans and certain traditional Chinese medicinal herbs and tea leaves, indicating their potential use in cancer research .

Nutritional Source Analysis

5,7-Dihydroxyisoflavone has been identified in nuts and is isolated from hydrolyzed flour of Arachis hypogaea (peanut). Understanding its presence in food sources can lead to nutritional enhancements and dietary recommendations .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5,7-Dihydroxyisoflavone, a type of isoflavone, is known to be a potent inducer of cytosolic Ca2+ release . This suggests that its primary targets could be the calcium channels in the cell membrane. The compound’s interaction with these channels can lead to changes in intracellular calcium levels, which play a crucial role in various cellular processes.

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets, leading to changes in intracellular calcium levels . This can affect various cellular processes, including cell signaling, muscle contraction, and neurotransmitter release. Additionally, 5,7-Dihydroxyisoflavone has been shown to have effects on protein gene expression .

Biochemical Pathways

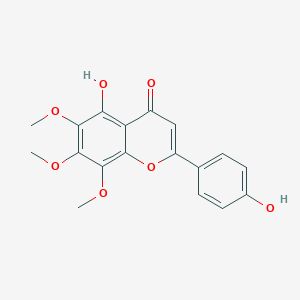

Isoflavones, including 5,7-Dihydroxyisoflavone, are synthesized by plants through the phenylpropanoid biosynthetic pathway . They are involved in the plant defense reaction against pathogens . In humans, after ingestion, isoflavones are metabolized by enterocytes, liver cells, and intestinal microorganisms . They can exert various health benefits including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .

Pharmacokinetics

The pharmacokinetics of isoflavones, including 5,7-Dihydroxyisoflavone, involve their absorption, distribution, metabolism, and excretion (ADME). After ingestion, isoflavones are deglycosylated, demethylated, oxidized (or reduced), glucuronidated, or sulfated by enterocytes, liver cells, and intestinal microorganisms . The health effects of food-derived isoflavones are dependent on the food matrices and also on the ability of intestinal microflora to produce equol .

Result of Action

The molecular and cellular effects of 5,7-Dihydroxyisoflavone’s action include changes in intracellular calcium levels and effects on protein gene expression . These changes can affect various cellular processes and exert various health benefits, including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .

Action Environment

The action, efficacy, and stability of 5,7-Dihydroxyisoflavone can be influenced by various environmental factors. For example, the health benefits of food-derived isoflavones are dependent on the food matrices . Additionally, the ability of intestinal microflora to metabolize isoflavones can vary among individuals, affecting the health benefits of these compounds .

Propiedades

IUPAC Name |

5,7-dihydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJGZPJJTHBVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418801 | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5,7-Dihydroxyisoflavone | |

CAS RN |

4044-00-2 | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.